N1-(2,6-Dichlorobenzyl)-N1-isopropylethane-1,2-diamine
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Description
N1-(2,6-Dichlorobenzyl)-N1-isopropylethane-1,2-diamine is a useful research compound. Its molecular formula is C12H18Cl2N2 and its molecular weight is 261.19 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N1-(2,6-Dichlorobenzyl)-N1-isopropylethane-1,2-diamine involves the reaction of 2,6-dichlorobenzyl chloride with isopropylamine followed by reduction of the resulting imine with sodium borohydride.
Starting Materials
2,6-dichlorobenzyl chloride, isopropylamine, sodium borohydride, ethanol, wate
Reaction
Add 2,6-dichlorobenzyl chloride (1.0 equiv) to a solution of isopropylamine (1.2 equiv) in ethanol and water (1:1 v/v) at room temperature., Stir the reaction mixture at room temperature for 24 hours., Add sodium borohydride (1.2 equiv) to the reaction mixture and stir for an additional 2 hours., Quench the reaction by adding water and extract the product with ethyl acetate., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Purify the crude product by column chromatography to obtain N1-(2,6-Dichlorobenzyl)-N1-isopropylethane-1,2-diamine as a white solid.
properties
IUPAC Name |
N'-[(2,6-dichlorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2/c1-9(2)16(7-6-15)8-10-11(13)4-3-5-12(10)14/h3-5,9H,6-8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOHMNZANYPNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,6-Dichlorobenzyl)-N1-isopropylethane-1,2-diamine |
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